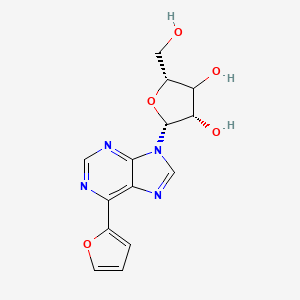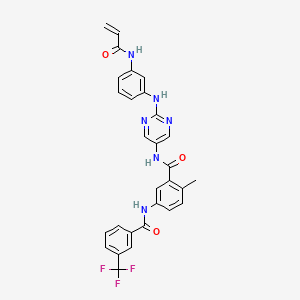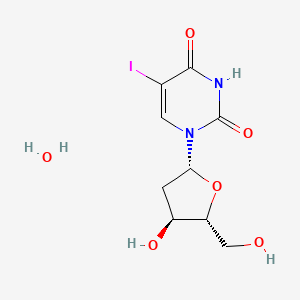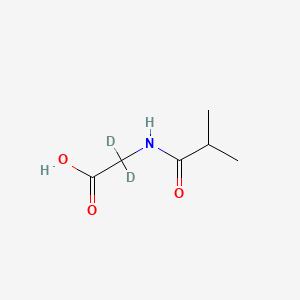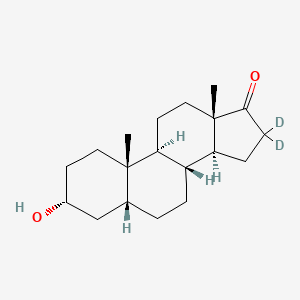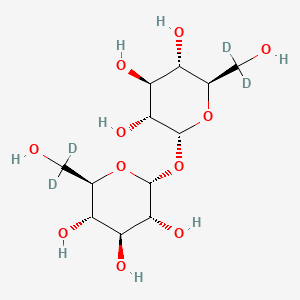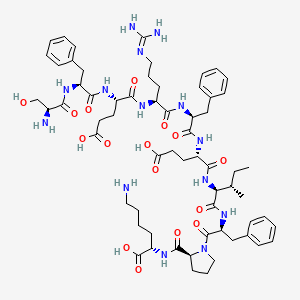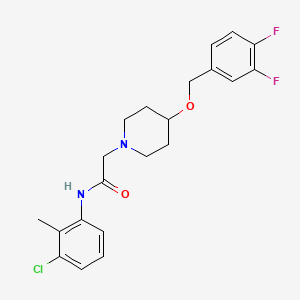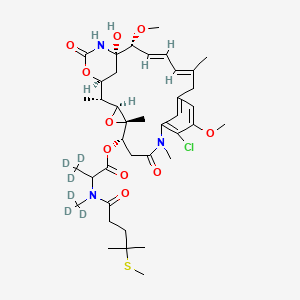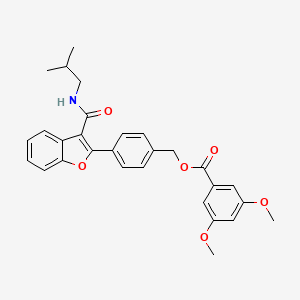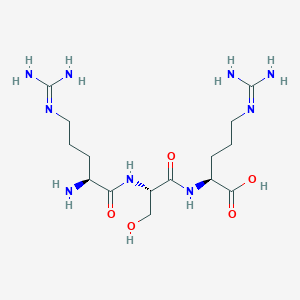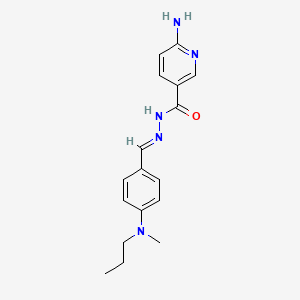
ERR|A agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERR|A agonist-1 is a synthetic compound designed to activate the estrogen-related receptor alpha. Estrogen-related receptor alpha is an orphan nuclear receptor that plays a crucial role in regulating energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue . The activation of estrogen-related receptor alpha by this compound has been shown to have significant implications for metabolic diseases and energy homeostasis .
Vorbereitungsmethoden
The synthesis of ERR|A agonist-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization . The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
ERR|A agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
ERR|A agonist-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activation and regulation of estrogen-related receptor alpha . In biology, this compound is employed to investigate the role of estrogen-related receptor alpha in energy metabolism and mitochondrial function . In medicine, this compound has potential therapeutic applications for metabolic diseases, such as obesity and type 2 diabetes, by enhancing energy expenditure and improving insulin sensitivity . Additionally, this compound is used in industry for the development of new drugs targeting estrogen-related receptor alpha .
Wirkmechanismus
The mechanism of action of ERR|A agonist-1 involves binding to the ligand-binding domain of estrogen-related receptor alpha, leading to a conformational change that activates the receptor . This activation results in the recruitment of coactivators and the subsequent transcription of target genes involved in energy metabolism . The molecular targets of this compound include genes encoding enzymes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative phosphorylation . The pathways involved in the action of this compound include the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and the regulation of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
ERR|A agonist-1 is unique compared to other similar compounds due to its high specificity and potency in activating estrogen-related receptor alpha . Similar compounds include GSK 4716 and DY 131, which are synthetic agonists for estrogen-related receptor beta and estrogen-related receptor gamma, respectively . While these compounds also activate estrogen-related receptors, this compound is specifically designed to target estrogen-related receptor alpha, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Eigenschaften
Molekularformel |
C17H21N5O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+ |
InChI-Schlüssel |
JOIIJCUYHOWRQH-RGVLZGJSSA-N |
Isomerische SMILES |
CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N |
Kanonische SMILES |
CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


